2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
Description
2-Chloro-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride (CAS: Not explicitly provided in evidence) is a benzoyl chloride derivative featuring a sulfonated thiazolidinone ring. This compound is characterized by its reactive acyl chloride group (–COCl) and the electron-withdrawing 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl substituent. Such structural features enhance its electrophilicity, making it a valuable intermediate in synthesizing sulfonamide-containing pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4S/c11-8-2-1-6(5-7(8)10(12)15)13-9(14)3-4-18(13,16)17/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOTSAXQDURKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves condensation reactions with various nucleophiles. One common method involves the reaction between a chlorobenzoyl chloride and a thiazolidin derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Acylation Reactions: The benzoyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from these reactions include substituted benzoyl derivatives, such as amides, esters, and thioesters.
Scientific Research Applications
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and chlorine atoms.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive benzoyl chloride group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride involves its reactive benzoyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify the structure and function of these molecules, potentially leading to enzyme inhibition or other biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoyl Chloride Derivatives
(a) 2-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 657-05-6)
- Structural Differences: The trifluoromethyl (–CF₃) group replaces the thiazolidinone sulfone moiety.
- Reactivity : The –CF₃ group is less electron-withdrawing than the sulfone group, resulting in reduced electrophilicity at the carbonyl carbon. This limits its utility in nucleophilic acyl substitution reactions compared to the target compound .
- Applications : Primarily used in fluorinated polymer synthesis and as a building block for herbicides .
(b) 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride
- Synthesis : Prepared via oxalyl chloride and DMF-catalyzed reaction of 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid .
- Key Differences: Contains a chlorosulfonyl (–SO₂Cl) group instead of the thiazolidinone ring.
- Reactivity: The –SO₂Cl group undergoes hydrolysis to sulfonic acids, enabling diverse derivatization pathways.
Thiazolidinone-Containing Analogues
(a) 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride (CAS: 854874-29-6)
- Structural Comparison: Combines a quinoline scaffold with a dichlorophenyl group, lacking the sulfone functionality.
- Biological Relevance: Quinoline derivatives are prominent in antimalarial and anticancer agents. The absence of the sulfone group reduces metabolic stability compared to the target compound .
(b) 5-Chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic acid derivatives
Data Table: Comparative Analysis of Key Properties
Research Findings and Mechanistic Insights
- Synthetic Versatility : The target compound’s sulfone group stabilizes transition states in nucleophilic substitutions, enabling efficient amidation and esterification .
- Biological Activity: Thiazolidinone sulfones are associated with T-type calcium channel blocking activity, as seen in ABT-639, a drug candidate derived from similar intermediates .
- Stability: The sulfone group enhances oxidative stability compared to non-sulfonated thiazolidinones, reducing degradation during storage .
Biological Activity
2-Chloro-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzoyl chloride is a compound with significant potential in medicinal chemistry due to its unique structural features. The thiazolidinone moiety combined with a chlorobenzoyl group suggests diverse biological activities, including antimicrobial and anticancer properties. This article aims to compile and analyze the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-Chloro-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzoyl chloride
- Molecular Formula : C₁₃H₉ClN₃O₄S
- Molecular Weight : 320.74 g/mol
The biological activity of 2-Chloro-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzoyl chloride is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator, influencing various biochemical pathways. The thiazolidinone structure is known for its role in enhancing binding affinity to target proteins, which can lead to significant pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of thiazolidinones exhibit notable antimicrobial properties. For instance:
- Study Findings : A study demonstrated that thiazolidinone derivatives showed activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were evaluated using serial dilution methods in Mueller-Hinton broth .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzoyl chloride | S. aureus | 32 |
| 2-Chloro-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzoyl chloride | E. coli | 64 |
Anticancer Activity
Recent investigations into the anticancer properties of thiazolidinone derivatives have shown promising results:
- Case Study : A derivative similar to 2-Chloro-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzoyl chloride demonstrated selective cytotoxicity against a range of cancer cell lines including leukemia and melanoma. The mechanism involved the induction of apoptosis through mitochondrial pathways rather than classical caspase-dependent mechanisms .
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| Leukemia | 0.5 |
| Melanoma | 0.7 |
| Lung Cancer | 0.9 |
Comparative Analysis with Similar Compounds
When compared to other thiazolidinone derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Thiazolidine A | High | Moderate |
| Thiazolidine B | Moderate | High |
| 2-Chloro... | High | Very High |
This table illustrates that while other derivatives have shown varying degrees of activity, the compound exhibits a more robust profile in both antimicrobial and anticancer domains.
Q & A
Basic: What are the key considerations for synthesizing 2-Chloro-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride?
Answer:
Synthesis requires careful control of reaction conditions due to the reactivity of the benzoyl chloride group and the stability of the 1,1,3-trioxothiazolidine moiety. Key steps include:
- Acylation: Reacting a thiazolidinone precursor with benzoyl chloride derivatives under anhydrous conditions to avoid hydrolysis .
- Purification: Use column chromatography (e.g., silica gel) to separate byproducts like unreacted starting materials or chlorinated impurities .
- Temperature Control: Maintain low temperatures (0–5°C) during chlorination steps to prevent side reactions .
Reference Protocols: Similar syntheses employ pyridine as a catalyst and methylene chloride as a solvent .
Basic: How does the benzoyl chloride group influence the compound’s reactivity in acylation reactions?
Answer:
The benzoyl chloride group acts as a strong electrophile, enabling nucleophilic acyl substitution. Key reactivity considerations:
- Nucleophile Compatibility: Reacts with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively. For example, reaction with 5-chlorothiazol-2-amine yields amide derivatives under mild conditions .
- Hydrolysis Sensitivity: Susceptible to hydrolysis in aqueous environments, forming benzoic acid derivatives. Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres to mitigate this .
Methodological Tip: Monitor reaction progress via TLC with UV visualization .
Advanced: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Answer:
- Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns. Use ESI or MALDI-TOF for non-volatile samples .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns. For example, the benzoyl carbonyl appears at ~170 ppm in ¹³C NMR .
- HPLC with Isotopic Standards: Quantify purity using internal standards (e.g., deuterated analogs) to correct for matrix effects .
Data Validation: Compare experimental spectra with computational predictions (DFT) for ambiguous peaks .
Advanced: How can researchers address discrepancies in NMR or mass spectrometry data during structural elucidation?
Answer:
- Isotopic Labeling: Use deuterated solvents or internal standards (e.g., EHB-D4) to distinguish solvent peaks from analyte signals .
- Crystallography: Resolve ambiguous stereochemistry via single-crystal X-ray diffraction, as demonstrated for related thiazole-amides .
- Contradiction Analysis: If NMR integration ratios deviate, check for paramagnetic impurities or dynamic effects (e.g., tautomerism in the thiazolidinone ring) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Toxicity: Benzoyl chloride derivatives are irritants and potential carcinogens (Group 2A per IARC). Use fume hoods and PPE (gloves, goggles) .
- Hydrogen Chloride Release: Reactions may liberate HCl gas. Trap vapors with NaOH scrubbers .
- Storage: Store under nitrogen at –20°C to prevent hydrolysis or dimerization .
Advanced: What strategies optimize reaction yields when incorporating the 1,1,3-trioxo-1λ⁶,2-thiazolidin moiety?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to activate carbonyl groups during cyclization .
- Stepwise Synthesis: Isolate intermediates (e.g., sulfonamide precursors) before chlorination to reduce side reactions .
- Reaction Time Optimization: For phosphorus oxychloride-mediated steps, extend reflux times (3–6 hours) to ensure complete conversion .
Advanced: How to mitigate hydrolysis of the benzoyl chloride group during experimental procedures?
Answer:
- Anhydrous Conditions: Use molecular sieves or activated alumina to dry solvents .
- Low-Temperature Workup: Quench reactions at –10°C to slow hydrolysis during isolation .
- Protective Groups: Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) if multiple functional groups are present .
Basic: What are common byproducts observed during synthesis, and how can they be separated?
Answer:
- Chlorinated Byproducts: Excess Cl⁻ may form dichloro derivatives (e.g., α,α-dichloro sulfides). Remove via fractional distillation or recrystallization .
- Polymerization Products: Benzoyl chloride can dimerize under heat. Use cold trapping during vacuum evaporation .
- Separation Methods: Employ preparative HPLC with a C18 column or size-exclusion chromatography for high-molecular-weight impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
